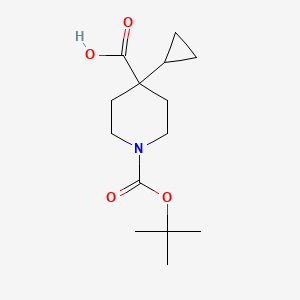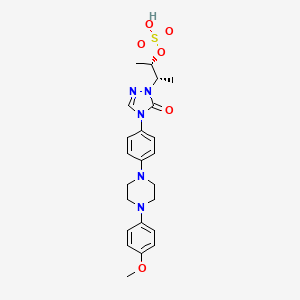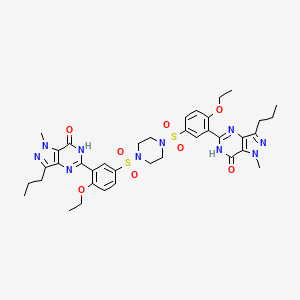
Lapatinib-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .
Industrial Production Methods
Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lapatinib-13C2,15N undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as CYP3A4, leading to the formation of N- and α-carbon oxidation products.
Reduction: Involves the reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic substitution reactions are common in the synthesis of lapatinib, particularly in the formation of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and enzymes such as CYP3A4.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as aniline derivatives and halogenated quinazolines are employed.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .
Applications De Recherche Scientifique
Lapatinib-13C2,15N is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of lapatinib in biological systems.
Metabolic Pathway Analysis: To identify and quantify metabolites of lapatinib in biological samples.
Cancer Research: To study the efficacy and resistance mechanisms of lapatinib in HER2-positive cancers.
Drug Development: To develop new therapeutic strategies and combination therapies for cancer treatment.
Mécanisme D'action
Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lapatinib-13C2,15N Ditosylate: Another stable isotope-labeled form of lapatinib used for similar research purposes.
Lapatinib-d7 Ditosylate: A deuterated form of lapatinib used in pharmacokinetic studies.
Selatinib: A similar tyrosine kinase inhibitor with a slightly different chemical structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the non-labeled compound .
Propriétés
Numéro CAS |
1246819-07-7 |
|---|---|
Formule moléculaire |
C29H26ClFN4O4S |
Poids moléculaire |
584.0 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1 |
Clé InChI |
BCFGMOOMADDAQU-GROHAHKRSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
SMILES isomérique |
CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
SMILES canonique |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Synonymes |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N; GSK 572016-13C2,15N; GW 572016-13C2,15N; GW 572016X-13C2,15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)

![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)


